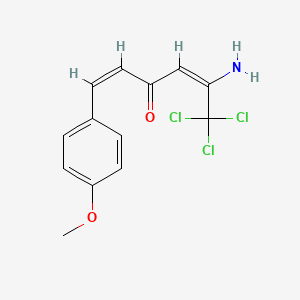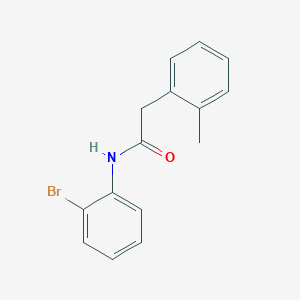
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used to study the mechanism of action and physiological effects of various signaling pathways.
Wirkmechanismus
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one inhibits the activity of JAK2 and STAT3 by binding to the ATP-binding site of JAK2. This prevents the phosphorylation of STAT3, which is necessary for its activation and translocation to the nucleus. As a result, this compound inhibits the transcription of genes that are regulated by STAT3.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and immunosuppressive effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one has several advantages for lab experiments, including its specificity for JAK2 and STAT3, its ability to inhibit the activity of these proteins in a dose-dependent manner, and its ability to penetrate cell membranes. However, one limitation of this compound is its relatively low potency compared to other JAK2 inhibitors.
Zukünftige Richtungen
There are several future directions for the use of 5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one in scientific research. One direction is to study its effects on other signaling pathways, such as the MAPK/ERK pathway. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Finally, further research is needed to optimize the synthesis of this compound and to develop more potent JAK2 inhibitors.
Synthesemethoden
The synthesis of 5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one involves several steps, including the reaction of 4-methoxybenzyl chloride with 2,4,6-trichloro-1,3,5-triazine to form 4-methoxybenzyl-2,4,6-trichloro-1,3,5-triazine. This intermediate is then reacted with 5-amino-1,4-hexadien-3-one to form this compound.
Wissenschaftliche Forschungsanwendungen
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one has been widely used in scientific research to study the mechanism of action and physiological effects of various signaling pathways. It has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
(1Z,4E)-5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)hexa-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3NO2/c1-19-11-6-3-9(4-7-11)2-5-10(18)8-12(17)13(14,15)16/h2-8H,17H2,1H3/b5-2-,12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLKTCDGODUPFG-WESRCBBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=C(C(Cl)(Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C(=O)/C=C(\C(Cl)(Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5322846.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322849.png)
![2-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5322859.png)
![methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5322864.png)
![ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5322865.png)
hydrazone](/img/structure/B5322866.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5322894.png)

![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)
![N-[2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5322916.png)
![2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322934.png)
![N~4~-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-N~2~,N~2~-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5322937.png)